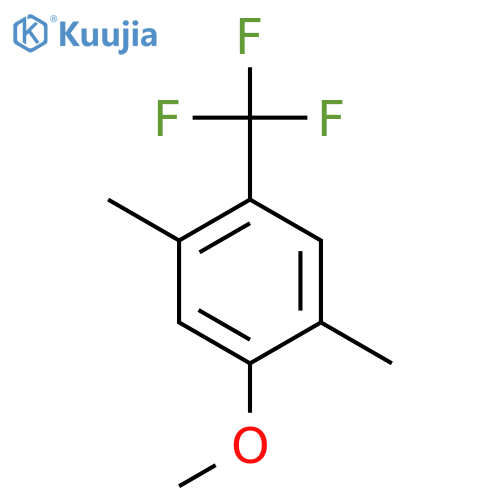

Cas no 1804432-67-4 (2,5-Dimethyl-4-(trifluoromethyl)anisole)

1804432-67-4 structure

商品名:2,5-Dimethyl-4-(trifluoromethyl)anisole

CAS番号:1804432-67-4

MF:C10H11F3O

メガワット:204.188953638077

CID:5004971

2,5-Dimethyl-4-(trifluoromethyl)anisole 化学的及び物理的性質

名前と識別子

-

- 2,5-Dimethyl-4-(trifluoromethyl)anisole

-

- インチ: 1S/C10H11F3O/c1-6-5-9(14-3)7(2)4-8(6)10(11,12)13/h4-5H,1-3H3

- InChIKey: UIYLRYDAIPKNTC-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C)C(=CC=1C)OC)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 190

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 9.2

2,5-Dimethyl-4-(trifluoromethyl)anisole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010009478-500mg |

2,5-Dimethyl-4-(trifluoromethyl)anisole |

1804432-67-4 | 97% | 500mg |

847.60 USD | 2021-07-06 | |

| Alichem | A010009478-250mg |

2,5-Dimethyl-4-(trifluoromethyl)anisole |

1804432-67-4 | 97% | 250mg |

470.40 USD | 2021-07-06 | |

| Alichem | A010009478-1g |

2,5-Dimethyl-4-(trifluoromethyl)anisole |

1804432-67-4 | 97% | 1g |

1,579.40 USD | 2021-07-06 |

2,5-Dimethyl-4-(trifluoromethyl)anisole 関連文献

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

1804432-67-4 (2,5-Dimethyl-4-(trifluoromethyl)anisole) 関連製品

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量